molecular formula C10H12BrNO2 B13036551 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone

Cat. No.: B13036551
M. Wt: 258.11 g/mol
InChI Key: UIGVCKLLYSJYCJ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is a substituted aromatic ketamine derivative characterized by a bromine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring, coupled with an amino-acetone functional group.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,12H2,1-2H3

InChI Key

UIGVCKLLYSJYCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Br)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone typically involves the bromination of 2-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The subsequent amination step can be achieved using ammonia or an amine derivative under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromo group can produce various substituted phenylacetones .

Scientific Research Applications

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and methoxy groups may participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine, Methoxy, and Amino Groups

Compound A : 3-Amino-3-(4-methoxyphenyl)-1-(4-chlorophenyl)-2-propenone
  • Key Differences: Chlorine replaces bromine at the 4-position of the phenyl ring. Propenone (α,β-unsaturated ketone) replaces the acetone moiety.
  • The conjugated propenone system enhances stability but reduces nucleophilic addition propensity relative to the amino-acetone group.
Compound B : 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone
  • Key Differences: Hydroxy group replaces methoxy at the 2-position. Amino group is at the 3-position instead of the 1-position.
  • Impact: The hydroxy group increases hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity compared to the methoxy analog.
Compound C : 1-Amino-1-[6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-1-phenoxyphosphine oxide (DT035)
  • Key Differences :
    • Incorporates a pyrimidine ring and phosphine oxide group.
    • Bromine is at the 4-position of the phenyl ring.
  • Impact: The pyrimidine ring introduces aromatic nitrogen atoms, enhancing π-π stacking interactions.

Functional Group Comparisons

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Amino-acetone 3-Br, 2-OMe, 1-NH2 ~274.09 (estimated) High steric hindrance; moderate solubility
Compound A Propenone 4-Cl, 4-OMe, 3-NH2 291.72 Conjugated system; lower nucleophilicity
Compound B Ethanone 5-Br, 2-OH, 3-NH2 230.06 Enhanced H-bonding; higher aqueous solubility
Compound C Phosphine oxide 4-Br, CF3-pyrimidine 458.18 High polarity; coordination capabilities

Research Findings and Implications

  • Structural Elucidation : Mass spectrometry (MS) data for analogous compounds (e.g., ) suggest that bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids in distinguishing it from chlorine-containing analogs during fragmentation analysis .
  • Solvent Interactions : Acetone’s role as a chromatographic solvent () implies that the target compound’s polarity may allow efficient purification using acetone/hexane mixtures, though its UV absorbance profile must be considered .
  • Stereochemical Considerations: While focuses on phosphonate derivatives, the absolute configuration of the amino group in the target compound could similarly influence its biological activity or crystallization behavior .

Biological Activity

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is an organic compound notable for its potential biological activities. Its structure, featuring an amino group, a bromine atom, and a methoxy group on a phenyl ring, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is C10H12BrNO2, with a molecular weight of approximately 260.11 g/mol. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromine atom may enhance binding affinities through halogen bonding.

The biological activity of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is primarily attributed to its interactions with enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl structure can engage in hydrophobic interactions. These interactions modulate enzymatic activity and receptor binding, which are critical for its biological effects.

Biological Activity

Research indicates that 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies related to neuropharmacology and metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by disrupting critical signaling pathways.
  • Receptor Binding : Its structural similarities to known biologically active molecules make it a candidate for receptor binding studies, particularly in the context of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes
AntiproliferativeShows activity against various cancer cell lines (e.g., SKM28)
Receptor InteractionPotential modulator of neurotransmitter receptors

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various compounds, 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone was tested against several cancer cell lines, including SKM28 and A375. The results indicated that the compound exhibited significant inhibition of cell growth at micromolar concentrations, highlighting its potential as an anticancer agent (IC50 values ranged from 5 to 15 µM) .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with cellular pathways involved in apoptosis was significant. It was found to activate caspase pathways, leading to programmed cell death in malignant cells .

Comparative Analysis

To understand the unique properties of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-oneSimilar bromine and methoxy substitutionsModerate enzyme inhibition; less antiproliferative
1-Amino-1-(4-methoxyphenyl)acetoneLacks bromine; different methoxy positionLower binding affinity compared to target receptors
3-BromoanilineContains only an amino groupLimited biological activity due to simpler structure

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